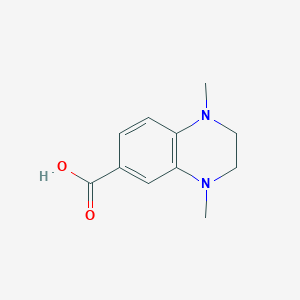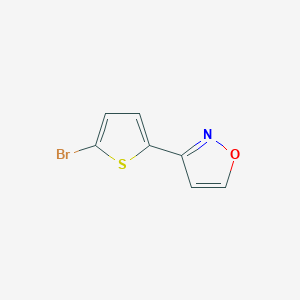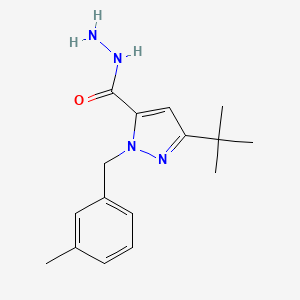
3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
The compound “3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a tert-butyl group, a 3-methylbenzyl group, and a pyrazole ring with a carbohydrazide group .
Molecular Structure Analysis
The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The 3-methylbenzyl group is a benzyl group with a methyl group at the 3rd position. The pyrazole ring is a five-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The tert-butyl group has unique reactivity patterns and is used in various chemical transformations . It’s also used in the synthesis of tertiary butyl esters .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and the groups present in it. Tert-butyl groups, for example, have unique reactivity patterns .Applications De Recherche Scientifique
Hydrogen-Bonded Structures
- Molecules of similar compounds to 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide have been found to form hydrogen-bonded chains and aggregates. These structures are integral in understanding molecular interactions and designing new materials (Abonía et al., 2007).
Applications in Cancer Research
- Derivatives of this compound have been investigated for their effects on cancer cell growth. One study found that certain pyrazole-carbohydrazide derivatives inhibited the growth of A549 lung cancer cells, indicating potential therapeutic applications (Zheng et al., 2009).
Molecular Structure Analysis
- Studies on similar compounds have revealed unique hydrogen-bonded supramolecular structures. These findings contribute to the field of crystallography and molecular design (Castillo et al., 2009).
Insecticidal Properties
- Some pyrazole amide derivatives, sharing structural similarities with the compound , have shown insecticidal activity. This suggests potential agricultural applications (Deng et al., 2016).
Spectroscopic and Docking Studies
- Spectroscopic methods and molecular docking studies have been applied to related pyrazole derivatives. These studies contribute to understanding the molecular behavior and potential drug interactions of these compounds (Karrouchi et al., 2021).
Synthesis Methodologies
- Research has focused on developing efficient synthesis methods for similar compounds, which is crucial for facilitating their practical applications in various fields (Becerra et al., 2021).
Structural Variations and Analysis
- Studies have explored the structural variations and analysis of similar compounds, contributing to the understanding of molecular interactions and the development of new materials (Trilleras et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURIRBNHVPFUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370875 | |
| Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306937-06-4 | |
| Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



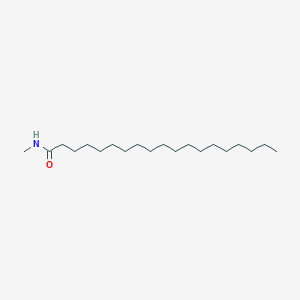
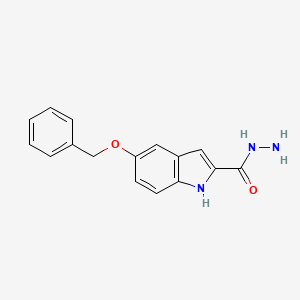
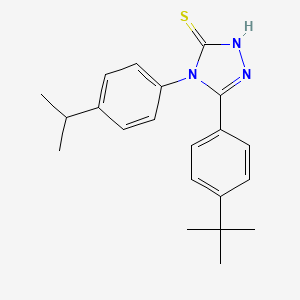
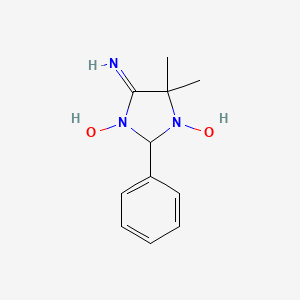

![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
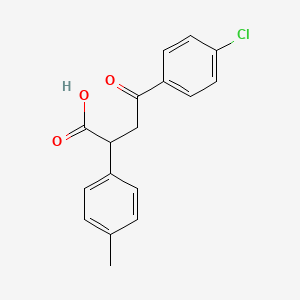
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)

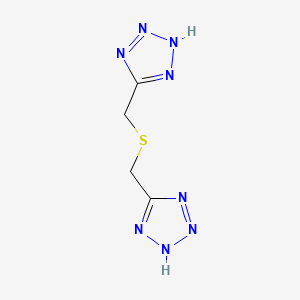
![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)

